molecular formula C9H9ClN2S B2400464 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine CAS No. 80886-50-6

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2400464
CAS No.: 80886-50-6
M. Wt: 212.7
InChI Key: XNVKDGHWMFTJJB-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and an imine group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of both chlorine and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

6-chloro-3-ethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKDGHWMFTJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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